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Cat. No.: B12377170

For Researchers, Scientists, and Drug Development Professionals

Introduction

FGA145 is a synthetic peptidyl nitroalkene that has emerged as a promising candidate for
COVID-19 research. It functions as a potent inhibitor of two key proteases involved in the
SARS-CoV-2 lifecycle: the viral main protease (Mpro, also known as 3CLpro) and the host's
cathepsin L. By targeting both viral and host factors, FGA145 presents a dual mechanism of
action that can effectively block viral entry and replication. These application notes provide
detailed protocols for the experimental evaluation of FGA145 and summarize its activity and
potential effects on relevant signaling pathways.

Quantitative Data Summary

The following table summarizes the in vitro efficacy and cytotoxicity of FGA145 and related
compounds against SARS-CoV-2.

EC50 (pM) Ki (M) CC50 (uM)
Compound Target(s) in Huh-7- against in Huh-7- Reference
ACE2 cells CathepsinL ACE2 cells

SARS-CoV-2
FGA145 Mpro, 11.7 0.053 > 100 [1]
Cathepsin L
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Mechanism of Action

FGA145 is a covalent reversible inhibitor. Its nitroalkene moiety acts as a Michael acceptor,
forming a covalent bond with the catalytic cysteine residue (Cys145) in the active site of SARS-
CoV-2 Mpro. This inhibition prevents the protease from processing the viral polyproteins, which
is an essential step for viral replication. Additionally, FGA145 effectively inhibits human
cathepsin L, a host protease located in the endosome that is crucial for the proteolytic
activation of the SARS-CoV-2 spike protein, a necessary step for viral entry into the host cell.

Signaling Pathways

Inhibition of SARS-CoV-2 Mpro and Cathepsin L by FGA145 is anticipated to modulate key
signaling pathways involved in the host's antiviral response and inflammatory processes.

SARS-CoV-2 Mpro and Interferon/NF-kB Signaling

SARS-CoV-2 Mpro has been shown to suppress the host's innate immune response by
cleaving critical proteins in the interferon (IFN) and NF-kB signaling pathways. Mpro can cleave
components like RIG-I, TBK1, and IRF3, which are essential for the production of type |
interferons.[2][3] Furthermore, Mpro can cleave the NF-kB essential modulator (NEMO),
thereby disrupting the NF-kB signaling cascade that orchestrates inflammatory responses.[2]
By inhibiting Mpro, FGA145 is expected to counteract this viral-mediated immunosuppression,
potentially restoring the host's ability to mount an effective antiviral response.
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FGA145 inhibition of Mpro restores host antiviral signaling.

Cathepsin L and NF-kB Signaling

Cathepsin L activity has been linked to the modulation of the NF-kB signaling pathway.

Inhibition of cathepsin L can lead to a dampening of NF-kB activation, which may be beneficial

in mitigating the hyperinflammatory response, often referred to as a "cytokine storm," observed
in severe COVID-19 cases.[4][5] Therefore, FGA145's inhibitory effect on cathepsin L could
contribute to reducing inflammation-mediated lung damage.
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Viral Entry

FGA145 inhibition of Cathepsin L blocks viral entry and modulates inflammation.

Experimental Protocols
General Synthesis of FGA145 (Peptidyl Nitroalkene)

FGA145 and related peptidyl nitroalkenes can be synthesized via a common route starting
from Boc-L-glutamic acid. The general steps involve:

+ Amide Coupling: Coupling of the protected amino acid with a suitable amine.
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e Reduction: Reduction of the carboxylic acid or ester to an aldehyde.

e Henry Reaction: A nitro-aldol reaction between the aldehyde and a nitroalkane to form a
nitroalcohol.

o Dehydration: Elimination of water from the nitroalcohol to yield the final nitroalkene product.

A detailed, step-by-step protocol for the synthesis of similar amino-acid-based nitroalkenes has
been described and can be adapted for FGA145.[6]

SARS-CoV-2 Mpro Activity Assay (Fluorogenic)

This protocol is adapted from established methods for measuring Mpro activity using a
fluorogenic substrate.

Materials:

Recombinant SARS-CoV-2 Mpro

Fluorogenic Mpro substrate (e.g., DABCYL-KTSAVLQISGFRKME-EDANS)

Assay Buffer: 20 mM Tris-HCI pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT

FGA145 (or other test inhibitors) dissolved in DMSO

384-well black plates

Fluorescence plate reader

Procedure:

o Prepare serial dilutions of FGA145 in DMSO. Then, dilute these solutions in Assay Buffer to
the desired final concentrations.

e Add 25 pL of the Mpro enzyme solution (final concentration ~0.5 pM) to each well of the 384-
well plate.

e Add 2.5 pL of the diluted FGA145 or DMSO (for control wells) to the respective wells.
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 Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.

« Initiate the reaction by adding 22.5 pL of the Mpro substrate solution (final concentration ~20
HMM) to all wells.

e Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm)
every minute for 30-60 minutes at 37°C.

» Calculate the initial reaction velocities (slope of the linear portion of the fluorescence curve)
for each concentration of FGA145.

» Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the
inhibitor concentration and fitting the data to a dose-response curve.

Cathepsin L Activity Assay (Fluorogenic)

This protocol describes a method to measure the activity of Cathepsin L.

Materials:

Recombinant human Cathepsin L

Fluorogenic Cathepsin L substrate (e.g., Z-Phe-Arg-AMC)

Assay Buffer: 100 mM sodium acetate pH 5.5, 1 mM EDTA, 5 mM DTT

FGA145 (or other test inhibitors) dissolved in DMSO

96-well black plates

Fluorescence plate reader

Procedure:

o Prepare serial dilutions of FGA145 in DMSO and then in Assay Buffer.

e Add 50 pL of the diluted FGA145 or DMSO to the wells of the 96-well plate.

e Add 25 pL of the Cathepsin L enzyme solution to each well.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b12377170?utm_src=pdf-body
https://www.benchchem.com/product/b12377170?utm_src=pdf-body
https://www.benchchem.com/product/b12377170?utm_src=pdf-body
https://www.benchchem.com/product/b12377170?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377170?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Incubate at room temperature for 15 minutes.

Add 25 pL of the Cathepsin L substrate to each well to start the reaction.

Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at different time
points.

Calculate the rate of substrate cleavage and determine the IC50 value for FGA145 as
described for the Mpro assay.

In Vitro Antiviral Assay in Huh-7-ACE2 Cells

This protocol outlines the procedure to determine the antiviral efficacy of FGA145 in a cell-

based assay.

Materials:

Huh-7-ACE2 cells

SARS-CoV-2 (e.g., USA-WA1/2020 isolate)

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1%
Penicillin-Streptomycin

FGA145 dissolved in DMSO

96-well plates

Reagents for quantifying viral RNA (QRT-PCR) or determining cytopathic effect (CPE).

Procedure:

Seed Huh-7-ACE2 cells in 96-well plates and incubate overnight to form a monolayer.

Prepare serial dilutions of FGA145 in cell culture medium.

Remove the old medium from the cells and add the medium containing the different
concentrations of FGA145.
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« Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.
e Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
 After incubation, assess the antiviral activity:

o gRT-PCR: Extract RNA from the cell supernatant or cell lysate and quantify the viral RNA
levels.

o CPE Assay: Observe the cells under a microscope for virus-induced cytopathic effects and
score the level of protection.

o Determine the EC50 value, which is the concentration of FGA145 that inhibits viral
replication by 50%.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of FGA145 to ensure that the observed antiviral activity is
not due to cell death.

Materials:

e Huh-7-ACE2 cells

o DMEM with 10% FBS and 1% Penicillin-Streptomycin

» FGA145 dissolved in DMSO

o 96-well plates

o Cell viability reagent (e.g., CellTiter-Glo®, MTT)

Procedure:

e Seed Huh-7-ACEZ2 cells in 96-well plates and incubate overnight.

o Treat the cells with the same serial dilutions of FGA145 used in the antiviral assay.

 Incubate for the same duration as the antiviral assay (48-72 hours).
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» Add the cell viability reagent according to the manufacturer's instructions.
e Measure the signal (luminescence or absorbance) using a plate reader.

o Calculate the CC50 value, which is the concentration of FGA145 that reduces cell viability by
50%.

Experimental Workflow
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Workflow for evaluating FGA145 in COVID-19 research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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